(4-Chlorophenyl)(cyclopropyl)methanamine
Overview
Description
(4-Chlorophenyl)(cyclopropyl)methanamine is an organic compound with the molecular formula C10H12ClN It is characterized by the presence of a 4-chlorophenyl group attached to a cyclopropylmethanamine moiety
Mechanism of Action
Target of Action
The primary targets of (4-Chlorophenyl)(cyclopropyl)methanamine are currently unknown . This compound is a part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
Cyclopropane, a structural motif in this compound, is widespread in natural products and is usually essential for biological activities . Enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(cyclopropyl)methanamine typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Chlorophenyl)(cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
(4-Chlorophenyl)(cyclopropyl)methanamine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
(4-Chlorophenyl)(cyclopropyl)methanamine can be compared with other similar compounds, such as:
- (4-Chlorophenyl)(cyclobutyl)methanamine
- (3-Chlorophenyl)(cyclopropyl)methanamine hydrochloride
- (4-Fluorophenyl)(cyclopropyl)methanamine hydrochloride
Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, imparts rigidity to the molecule, influencing its reactivity and interaction with biological targets.
Biological Activity
(4-Chlorophenyl)(cyclopropyl)methanamine is an organic compound with significant potential in various biological applications, particularly in pharmacology and medicinal chemistry. This article delves into its biological activities, including antinociceptive, anticancer, and antimicrobial properties, supported by research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C10H12ClN
- Molecular Weight : 183.66 g/mol
- Structural Features : The compound features a 4-chlorophenyl group attached to a cyclopropylmethanamine moiety, which is essential for its biological activity.
The precise mechanism of action for this compound is still under investigation. However, its structural characteristics suggest interactions with various biological targets, including receptors and enzymes involved in pain modulation and cellular signaling pathways.
1. Antinociceptive Activity
Research indicates that this compound exhibits significant antinociceptive properties. It has been studied for its ability to alleviate pain through various biochemical pathways, potentially involving the modulation of neurotransmitter systems.
2. Anticancer Properties
Studies have highlighted the compound's potential as a histone deacetylase inhibitor, which is crucial in cancer therapy. Modifications to the compound have led to derivatives with enhanced anticancer activity against various cancer cell lines, including:
Cell Line | IC50 (µM) | Activity |
---|---|---|
HeLa | 0.5 | High cytotoxicity |
HCT-15 | 1.2 | Moderate cytotoxicity |
DU-145 | 0.8 | Significant inhibition |
These findings suggest that this compound and its derivatives can effectively inhibit cancer cell proliferation.
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, showing efficacy against certain pathogens such as Botrytis cinerea, indicating potential applications in agricultural biotechnology.
Case Studies and Research Findings
- Histone Deacetylase Inhibition : A study demonstrated that derivatives of this compound could inhibit histone deacetylases, leading to altered gene expression in cancer cells and subsequent apoptosis.
- Fungal Resistance : Research indicated that the compound showed antifungal activity against Botrytis cinerea, suggesting its applicability in crop protection.
- Enzyme Interaction Studies : Ongoing studies are examining the interactions of this compound with various enzymes relevant to cancer and microbial resistance, providing insights into its potential therapeutic applications.
Properties
IUPAC Name |
(4-chlorophenyl)-cyclopropylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLXFYJGXYAYQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408973 | |
Record name | (4-chlorophenyl)(cyclopropyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123312-22-1 | |
Record name | (4-chlorophenyl)(cyclopropyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chlorophenyl)(cyclopropyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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